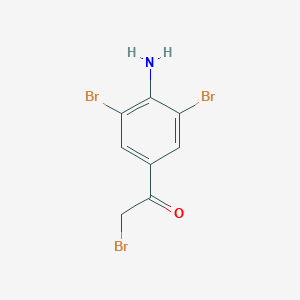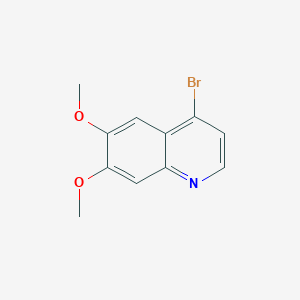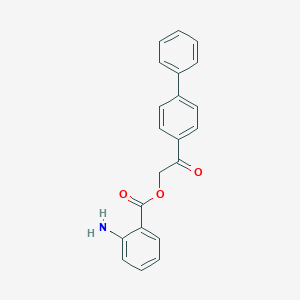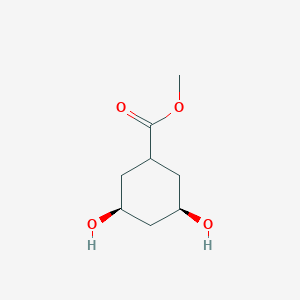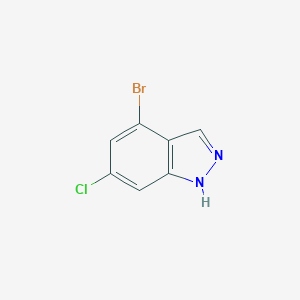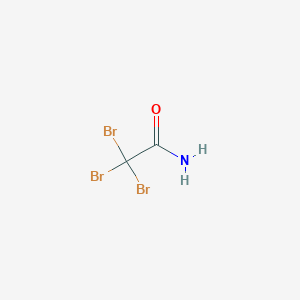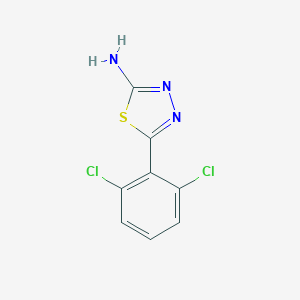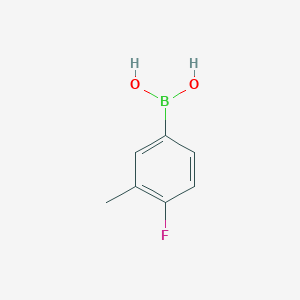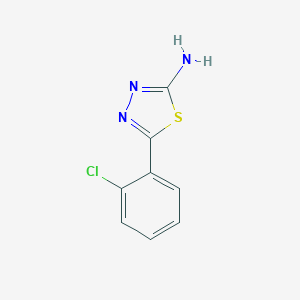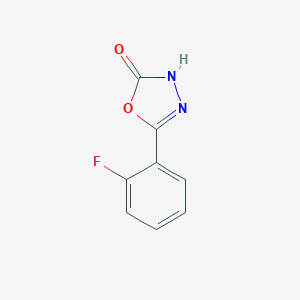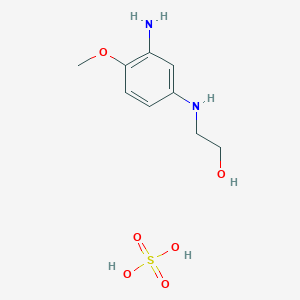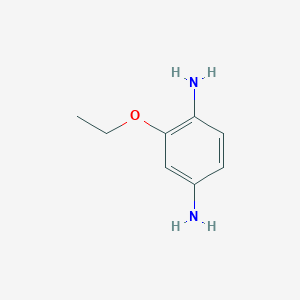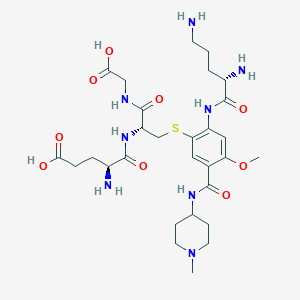
S-(2-Ornithylamino-4-methoxy-5-(1'-methyl-4'-piperidylamino)carboxyphenyl)glutathione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-(2-Ornithylamino-4-methoxy-5-(1'-methyl-4'-piperidylamino)carboxyphenyl)glutathione, commonly known as OMe-SSR, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound is a glutathione conjugate of a novel anti-cancer agent, which has been found to have potent cytotoxic activity against a variety of cancer cell lines.
Mécanisme D'action
The mechanism of action of OMe-SSR is not fully understood, but it is believed to involve the induction of apoptosis (programmed cell death) in cancer cells. OMe-SSR has been found to induce the activation of caspases, which are enzymes that play a key role in the apoptotic process. In addition, OMe-SSR has been found to inhibit the activity of several proteins that are involved in cell cycle regulation and cell survival, including Akt, mTOR, and NF-κB.
Effets Biochimiques Et Physiologiques
OMe-SSR has been found to have several biochemical and physiological effects in cancer cells. One of the key effects of OMe-SSR is the induction of oxidative stress, which leads to the accumulation of reactive oxygen species (ROS) in cancer cells. This, in turn, leads to the activation of several signaling pathways that are involved in the induction of apoptosis. In addition, OMe-SSR has been found to inhibit the activity of several proteins that are involved in the regulation of cell cycle progression, including cyclin D1, cyclin E, and CDK2.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using OMe-SSR in lab experiments include its potent cytotoxic activity against a variety of cancer cell lines, its ability to induce apoptosis in cancer cells, and its ability to inhibit the activity of several proteins that are involved in cell cycle regulation and cell survival. However, one of the limitations of using OMe-SSR in lab experiments is its potential toxicity to normal cells, which may limit its clinical application.
Orientations Futures
There are several future directions for research on OMe-SSR. One of the key areas of research is the identification of the molecular targets of OMe-SSR in cancer cells. This will help to elucidate the mechanism of action of OMe-SSR and may lead to the development of more effective cancer therapies. In addition, future research on OMe-SSR may focus on the development of more potent and selective analogs of OMe-SSR, which may have improved therapeutic efficacy and reduced toxicity to normal cells.
Méthodes De Synthèse
The synthesis of OMe-SSR involves the conjugation of a glutathione molecule with a novel anti-cancer agent. The anti-cancer agent is synthesized separately and then coupled with glutathione using standard chemical methods. The resulting compound is purified using high-performance liquid chromatography (HPLC) and characterized using various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
OMe-SSR has been extensively studied for its potential therapeutic applications in cancer treatment. Several studies have reported that OMe-SSR exhibits potent cytotoxic activity against a variety of cancer cell lines, including breast, lung, colon, and prostate cancer cells. In addition, OMe-SSR has been found to be effective in inhibiting the growth and proliferation of cancer cells in vitro and in vivo.
Propriétés
Numéro CAS |
129596-89-0 |
|---|---|
Nom du produit |
S-(2-Ornithylamino-4-methoxy-5-(1'-methyl-4'-piperidylamino)carboxyphenyl)glutathione |
Formule moléculaire |
C29H46N8O9S |
Poids moléculaire |
682.8 g/mol |
Nom IUPAC |
(4S)-4-amino-5-[[(2R)-1-(carboxymethylamino)-3-[2-[[(2S)-2,5-diaminopentanoyl]amino]-4-methoxy-5-[(1-methylpiperidin-4-yl)carbamoyl]phenyl]sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C29H46N8O9S/c1-37-10-7-16(8-11-37)34-26(42)17-12-23(20(13-22(17)46-2)35-27(43)18(31)4-3-9-30)47-15-21(29(45)33-14-25(40)41)36-28(44)19(32)5-6-24(38)39/h12-13,16,18-19,21H,3-11,14-15,30-32H2,1-2H3,(H,33,45)(H,34,42)(H,35,43)(H,36,44)(H,38,39)(H,40,41)/t18-,19-,21-/m0/s1 |
Clé InChI |
MWWPXANGCUTKTQ-ZJOUEHCJSA-N |
SMILES isomérique |
CN1CCC(CC1)NC(=O)C2=CC(=C(C=C2OC)NC(=O)[C@H](CCCN)N)SC[C@@H](C(=O)NCC(=O)O)NC(=O)[C@H](CCC(=O)O)N |
SMILES |
CN1CCC(CC1)NC(=O)C2=CC(=C(C=C2OC)NC(=O)C(CCCN)N)SCC(C(=O)NCC(=O)O)NC(=O)C(CCC(=O)O)N |
SMILES canonique |
CN1CCC(CC1)NC(=O)C2=CC(=C(C=C2OC)NC(=O)C(CCCN)N)SCC(C(=O)NCC(=O)O)NC(=O)C(CCC(=O)O)N |
Autres numéros CAS |
129596-89-0 |
Synonymes |
(14C)BMCP BMCP S-(2-ornithylamino-4-methoxy-5-(1'-methyl-4'-piperidylamino)carboxyphenyl)glutathione |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Dichloro [(R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphathyl] ruthenium(II)](/img/structure/B152572.png)

